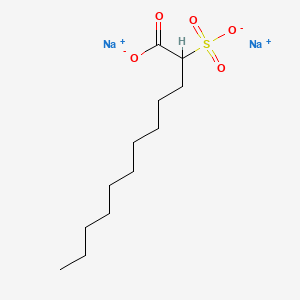
Methyl 3-hydroxy-5-isopropoxybenzoate
Descripción general
Descripción
Methyl 3-hydroxy-5-isopropoxybenzoate is a chemical compound with the molecular formula C11H14O4 . It contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aromatic hydroxyl, and 1 ether .
Molecular Structure Analysis
The molecular structure of Methyl 3-hydroxy-5-isopropoxybenzoate includes a six-membered aromatic ring, an ester group, an aromatic hydroxyl group, and an ether group . The InChI code for this compound is1S/C11H14O4/c1-7(2)15-10-5-8(11(13)14-3)4-9(12)6-10/h4-7,12H,1-3H3 . Physical And Chemical Properties Analysis
Methyl 3-hydroxy-5-isopropoxybenzoate has a molecular weight of 210.23 g/mol. It is a solid at room temperature .Aplicaciones Científicas De Investigación
Compound Synthesis and Properties
Methyl 3-hydroxy-5-isopropoxybenzoate is a compound that can be derived or synthesized as a part of various chemical studies. For example, it can be involved in the study of neolignans, a type of natural product, as seen in the research on Caryodaphnopsis baviensis. This plant-derived compound was studied for its structure and synthesis process (Anh et al., 1997). Additionally, compounds with similar structures have been explored for their potential biomedical applications, particularly in the regulation of inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).
Biochemical Studies
In biochemical research, compounds like Methyl 3-hydroxy-5-isopropoxybenzoate are often synthesized and evaluated for their potential as inhibitors or activators in enzymatic reactions. For instance, a series of related compounds were synthesized and evaluated as inhibitors of rat liver catechol O-methyltransferase (Borchardt et al., 1982). These studies contribute to understanding the interactions of such compounds with biological systems and their potential therapeutic applications.
Material Science and Analytical Chemistry
In the field of material science and analytical chemistry, derivatives of this compound are studied for their properties and applications. For instance, the electrochemical properties of related compounds have been investigated, providing insights into their potential uses in material science and electrochemistry (Moghaddam et al., 2006).
Antioxidant and Antimicrobial Studies
Some derivatives of Methyl 3-hydroxy-5-isopropoxybenzoate have been evaluated for their antioxidant and antimicrobial properties. For example, the compound methyl 4-hydroxybenzoate, also known as methyl paraben, has been studied for its intermolecular interactions and potential pharmaceutical activities (Sharfalddin et al., 2020).
Neuroprotective Effects
Research has also been conducted on related compounds for their potential neuroprotective effects. A study on methyl 3,4-dihydroxybenzoate explored its ability to mitigate oxidative stress and inhibit apoptosis in neuroblastoma cells, suggesting its potential in neuroprotective applications (Cai et al., 2016).
Safety and Hazards
The safety information available indicates that Methyl 3-hydroxy-5-isopropoxybenzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Relevant Papers Unfortunately, the search results do not provide any specific papers related to Methyl 3-hydroxy-5-isopropoxybenzoate .
Propiedades
IUPAC Name |
methyl 3-hydroxy-5-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-10-5-8(11(13)14-3)4-9(12)6-10/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBIRCCWRNLVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630264 | |
| Record name | Methyl 3-hydroxy-5-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-5-isopropoxybenzoate | |
CAS RN |
480465-09-6 | |
| Record name | Methyl 3-hydroxy-5-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[2.2.1]heptan-3-amine](/img/structure/B1629100.png)
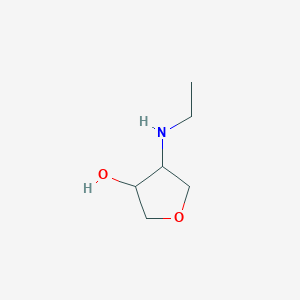
![[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetonitrile](/img/structure/B1629103.png)

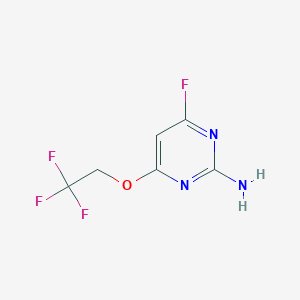
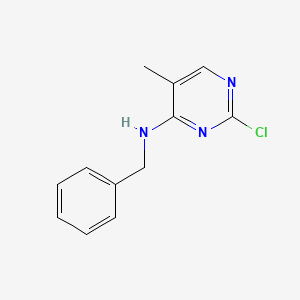
![2,5-Pyrrolidinedione, 1-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-, monopolyisobutenyl derivs.](/img/structure/B1629108.png)

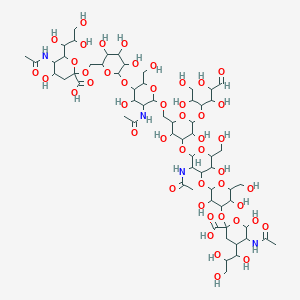
![2'-O-{2-[(Dimethylamino)oxy]ethyl}-5-methyluridine](/img/structure/B1629112.png)

